3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a trifluoromethylbenzylidene group, and a triazole-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-ethoxybenzaldehyde with 2-(trifluoromethyl)benzylamine to form the corresponding Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic or basic conditions to yield the desired triazole-thione compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Methylphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group can influence the compound’s solubility and reactivity, while the trifluoromethyl group enhances its stability and lipophilicity.
Properties
CAS No. |
497921-71-8 |
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Molecular Formula |
C18H15F3N4OS |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15F3N4OS/c1-2-26-14-8-5-7-12(10-14)16-23-24-17(27)25(16)22-11-13-6-3-4-9-15(13)18(19,20)21/h3-11H,2H2,1H3,(H,24,27)/b22-11+ |
InChI Key |
WNOHDEGETKBXSB-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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